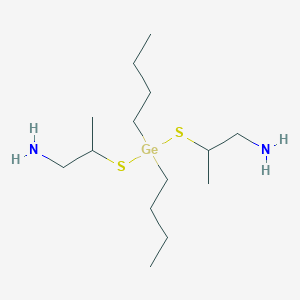
2,2'-((Dibutylgermylene)dithio)bis(1-propylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine): is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) typically involves the reaction of dibutylgermanium dichloride with 1-propylamine in the presence of a sulfur source. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Temperature: Reactions are usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted derivatives.
Scientific Research Applications
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for other organogermanium compounds.
Mechanism of Action
The mechanism of action of 2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:
Binding to Active Sites: The germanium and sulfur atoms can coordinate with metal ions in enzyme active sites, affecting their activity.
Redox Reactions: The compound can participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
2,2’-((Dibutylgermylene)dithio)bis(ethylamine): Similar structure but with ethylamine instead of propylamine.
2,2’-Dithiobis(benzothiazole): Contains sulfur and nitrogen atoms but lacks germanium.
Uniqueness
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) is unique due to the presence of germanium, which imparts distinct chemical properties and potential biological activities not found in similar sulfur-nitrogen compounds.
Properties
CAS No. |
91485-95-9 |
|---|---|
Molecular Formula |
C14H34GeN2S2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
2-[1-aminopropan-2-ylsulfanyl(dibutyl)germyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H34GeN2S2/c1-5-7-9-15(10-8-6-2,18-13(3)11-16)19-14(4)12-17/h13-14H,5-12,16-17H2,1-4H3 |
InChI Key |
GHWVCKWOOLNEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge](CCCC)(SC(C)CN)SC(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















